O-Desmethylnaproxen (O-DMN) is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen. [, , , , , , ] It is primarily formed through the O-demethylation of naproxen, primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9, in the liver. [, , , , , , ] O-DMN has been identified as an environmental contaminant, detected in various water sources, highlighting its persistence and potential ecological impact. [, , , ] In scientific research, O-DMN serves as a valuable tool for studying drug metabolism, enzyme activity, and potential environmental risks. [, , , , ]
O-Desmethylnaproxen, also known as 2-(6-hydroxynaphthalen-2-yl)propanoic acid, is a chemical compound classified under the class of organic compounds known as naphthols and their derivatives. It is a metabolite of the nonsteroidal anti-inflammatory drug naproxen, which is commonly used for its analgesic and anti-inflammatory properties. The compound is produced through the demethylation of naproxen's methoxy group, specifically at the 6-position on the naphthalene ring .
The synthesis of O-Desmethylnaproxen can be achieved through various methods, with one notable approach involving the treatment of S-naproxen with hydrobromic acid in a mixture of acetic acid and water. The process typically follows these steps:
O-Desmethylnaproxen has a molecular formula of and an average molecular weight of approximately 216.23 g/mol. The structure consists of a naphthalene ring with a hydroxyl group at the 6-position and a propanoic acid side chain. Its IUPAC name reflects its structure, emphasizing the presence of both the naphthalene derivative and the carboxylic acid:
The molecular structure can be visualized in three dimensions, revealing its functional groups and spatial arrangement, which are crucial for understanding its reactivity and biological activity .
O-Desmethylnaproxen participates in various chemical reactions typical for naphthol derivatives. Notably:
O-Desmethylnaproxen exhibits several notable physical and chemical properties:
The compound's stability under various conditions can affect its application in pharmaceutical formulations .
O-Desmethylnaproxen has several scientific applications:
O-Desmethylnaproxen (systematic name: (S)-6-hydroxy-α-methyl-2-naphthaleneacetic acid), molecular formula C₁₃H₁₂O₃, molecular weight 216.23 g/mol, is the principal phase-I metabolite of the nonsteroidal anti-inflammatory drug (S)-naproxen. Structurally, it features a naphthalene ring system with a hydroxyl group at the 6-position and a chiral 2-propionic acid side chain. The S-enantiomer (CAS 52079-10-4) is biologically relevant, while the R-enantiomer (CID 13393710) is pharmacologically insignificant [4] [7]. Key physicochemical properties include:
Table 1: Physicochemical Properties of O-Desmethylnaproxen
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₂O₃ | [1] |
Molecular Weight | 216.23 g/mol | [4] |
Melting Point | 182–183°C | [6] |
Solubility in DMSO | 578.09 mM | [4] |
Chiral Rotation (S-isomer) | +66.5° (c=1%, methanol) | [5] |
Demethylation of Naproxen: The most direct route involves refluxing (S)-naproxen with hydrobromic acid (30%) in acetic acid/water (5 hours, 105°C). Crude product purification uses heptane:ethyl acetate (1:1) chromatography, yielding crystalline O-desmethylnaproxen (57% yield) [2].
De Novo Synthesis from Halogenated Intermediates:
Table 2: Synthetic Methods Comparison
Method | Conditions | Yield | Purity |
---|---|---|---|
HBr/AcOH Demethylation | 105°C, 5 h; column chromatography | 57% | >95% |
Halogenated Intermediate | n-BuLi/THF/−78°C; BBr₃/CH₂Cl₂; chromatography | 60–70% | >98% |
O-Desmethylnaproxen contains a chiral center at the C2 position of the propionic acid chain. Since naproxen is administered as the pure S-enantiomer, its metabolite retains this configuration. Enantioselective analysis is critical due to potential stereochemical differences in environmental persistence and bioactivity [3].
Analytical Techniques:
Synthetic Strategies:
O-Desmethylnaproxen ("Naproxen Impurity A") is a monitored degradation product and metabolic impurity in naproxen formulations. Regulatory standards require identification and quantification at levels <0.1% [5].
Analytical Controls:
Metabolic Significance: As a CYP2C9/CYP1A2-derived metabolite, its presence in APIs indicates potential oxidative degradation during storage. Strict control is essential due to possible differences in sulfotransferase (SULT) affinity between enantiomers, altering metabolic clearance [4] [5].